molecular formula C7H11N3S B12107336 Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine

Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine

Cat. No.: B12107336
M. Wt: 169.25 g/mol
InChI Key: AFXOMXWTJFRWSL-UHFFFAOYSA-N
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Description

Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine is an organic compound characterized by the presence of a pyrimidine ring attached to a sulfanyl ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine typically involves the reaction of 2-mercaptopyrimidine with an appropriate alkylating agent. One common method includes the use of methyl bromoacetate, followed by reduction to yield the desired amine. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors and more efficient catalysts. The reaction is typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug design, particularly as a scaffold for developing new therapeutic agents.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

    2-(Pyridin-2-ylsulfanyl)ethylamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Pyrimidin-2-ylthio)ethanol: Contains a hydroxyl group instead of a methylamine group.

Uniqueness: Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine is unique due to the presence of both a pyrimidine ring and a sulfanyl ethylamine group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

N-methyl-2-pyrimidin-2-ylsulfanylethanamine

InChI

InChI=1S/C7H11N3S/c1-8-5-6-11-7-9-3-2-4-10-7/h2-4,8H,5-6H2,1H3

InChI Key

AFXOMXWTJFRWSL-UHFFFAOYSA-N

Canonical SMILES

CNCCSC1=NC=CC=N1

Origin of Product

United States

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